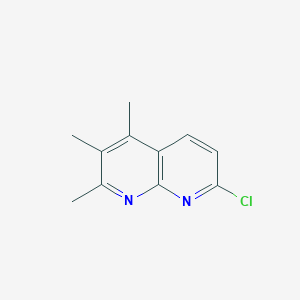

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine

Vue d'ensemble

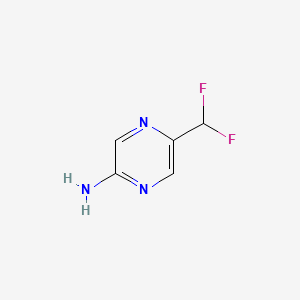

Description

“2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

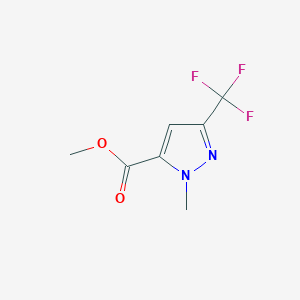

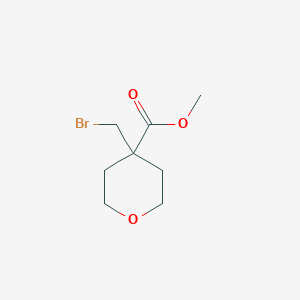

The molecular formula of “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is C11H11ClN2. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse. They can undergo multicomponent reactions, Friedländer cyclization, and ring expansion reactions . The specific reactions that “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” can undergo would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various fields such as:

- Medicinal Chemistry : Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections . Moreover, many more are under clinical investigations . Substituted 1,8-naphthyridine compounds are also used as antihypertensives, antiarrhythmics, and immunostimulants .

- Materials Science : This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

- Synthetic Chemistry : The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

-

Ligands : 1,8-Naphthyridines are used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The ligand properties of 1,8-naphthyridines can be utilized in various fields such as catalysis, materials science, and medicinal chemistry.

-

Herbicide Safeners : Substituted 1,8-naphthyridine compounds are used as herbicide safeners . Herbicide safeners protect crops from the damaging effects of herbicides. They do this by selectively enhancing the ability of crop plants to metabolize or sequester the herbicide more rapidly than the weed species.

-

Multicomponent Reactions : 1,8-Naphthyridines can be synthesized via multicomponent reactions . These reactions are highly efficient in generating a diverse set of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology.

-

Photochemical Properties : 1,8-Naphthyridines have unique photochemical properties . These properties can be utilized in various fields such as materials science and chemical biology.

-

Dye-Sensitized Solar Cells : 1,8-Naphthyridines are used as components of dye-sensitized solar cells . These solar cells are a type of thin film solar cell and are usually transparent and flexible, including plastics and glass.

-

Molecular Sensors : 1,8-Naphthyridines can be used in the development of molecular sensors . These sensors can detect specific molecules or ions and produce a signal that can be measured.

-

Self-Assembly Host-Guest Systems : 1,8-Naphthyridines can be used in self-assembly host-guest systems . These systems involve two or more components that can self-assemble to form a larger structure.

-

Synthesis of Complex Molecular Architectures : 1,8-Naphthyridines can be synthesized via multicomponent reactions . These reactions are highly efficient in generating a diverse set of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology.

-

Development of New Synthetic Methodologies : The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches.

Orientations Futures

The future directions for research on “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” and other 1,8-naphthyridines could include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities, further exploration of their potential applications in medicinal chemistry and materials science could be beneficial .

Propriétés

IUPAC Name |

7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKDGKJTUAOMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

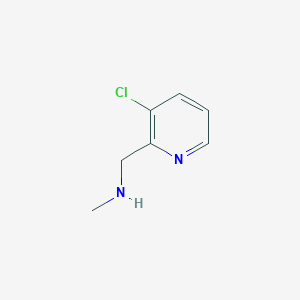

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)